

spectroscopic characterization of 6-Chloro-3-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 6-Chloro-3-nitroquinolin-4-ol

CAS No.: 101861-61-4

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-3-nitroquinolin-4-ol**

Abstract

6-Chloro-3-nitroquinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to the broader class of quinoline derivatives known for their diverse biological activities. Accurate and unambiguous structural confirmation is a prerequisite for any meaningful biological or pharmacological investigation. This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the definitive characterization of **6-Chloro-3-nitroquinolin-4-ol**. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals with applications as antibacterial, antimalarial, and antineoplastic agents.[1] The specific functionalization of the quinoline ring system, such as the introduction of chloro and nitro groups, can significantly modulate its physicochemical properties and biological activity. **6-Chloro-3-nitroquinolin-4-ol** (Molecular Formula: $C_9H_5ClN_2O_3$, Molecular Weight: 224.6 g/mol) is a key intermediate and a potential pharmacophore.[2][3] Its characterization is non-trivial due to the presence of multiple functional groups and the potential for tautomerism.

A critical aspect of this molecule is its existence in tautomeric equilibrium between the -ol and -one forms (**6-Chloro-3-nitroquinolin-4-ol** and 6-chloro-3-nitro-1H-quinolin-4-one). Spectroscopic data will reflect this equilibrium, with the quinolin-4-one form often predominating in the solid state and in various solvents.[4][5] This guide will address the signatures of this tautomerism across different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. For a molecule like **6-Chloro-3-nitroquinolin-4-ol**, a suite of 1D and 2D NMR experiments is essential for complete assignment.

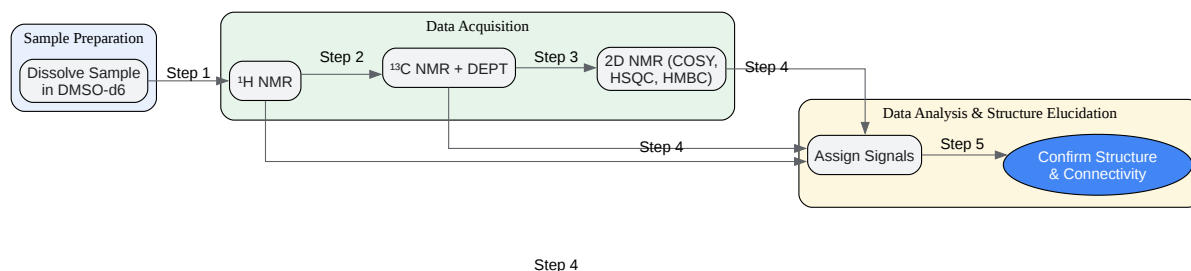
Expertise in Action: Causality behind Experimental Choices

The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent first choice due to its high polarity, which can dissolve the compound effectively, and its ability to facilitate the exchange of labile protons (like -OH or -NH), making them observable.[6] All chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). A combination of 1H , ^{13}C , and 2D NMR experiments (COSY, HSQC,

HMBC) provides a self-validating dataset, where each experiment cross-verifies the assignments made by the others.[6][7]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.[7] This provides information on the number of different proton environments, their chemical shifts, integration (ratio), and splitting patterns (coupling).
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. This reveals the number of unique carbon environments. Further analysis with DEPT-135 and DEPT-90 experiments can differentiate between CH_3 , CH_2 , CH , and quaternary carbons.
- **2D NMR Acquisition:**
 - **COSY (Correlation Spectroscopy):** Identifies protons that are spin-spin coupled (typically on adjacent carbons).
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton signal with the signal of the carbon to which it is directly attached.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.



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Caption: Workflow for comprehensive NMR-based structural elucidation.

Predicted NMR Data

The quinolin-4-one tautomer is expected to be the major form observed.

¹ H NMR (Predicted in DMSO-d ₆)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-2	~8.5 - 8.8	s	-	CH adjacent to N and NO ₂
H-5	~8.0 - 8.2	d	~8.5 - 9.0	CH ortho to C=O
H-7	~7.8 - 8.0	dd	J = ~8.5, ~2.0	CH meta to Cl, ortho to H-8
H-8	~7.6 - 7.8	d	~2.0	CH ortho to Cl
NH/OH	~11.0 - 12.5	br s	-	Labile proton

¹³ C NMR (Predicted in DMSO-d ₆)	Chemical Shift (δ, ppm)	Assignment
C-2	~145 - 150	C=N
C-3	~125 - 130	C-NO ₂
C-4	~175 - 180	C=O
C-4a	~140 - 145	Quaternary C
C-5	~120 - 125	CH
C-6	~130 - 135	C-Cl
C-7	~128 - 132	CH
C-8	~118 - 122	CH
C-8a	~120 - 125	Quaternary C

Infrared (IR) Spectroscopy: Identifying Functional Groups

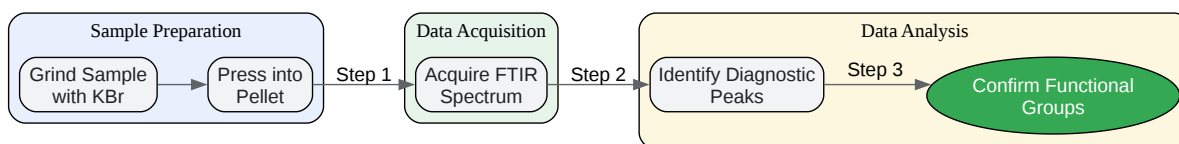
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expertise in Action: Causality behind Experimental Choices

For a solid sample like **6-Chloro-3-nitroquinolin-4-ol**, the KBr pellet method is a standard and reliable technique.[9] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk, minimizing interference from solvents. The key diagnostic peaks will be those corresponding to the N-H/O-H, C=O, and NO₂ groups, which provide direct evidence for the quinolin-4-one structure and its specific substituents.

Experimental Protocol: FTIR Analysis (KBr Pellet)

- Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.



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Caption: Standard workflow for FTIR analysis of a solid sample.

Predicted IR Absorption Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3200 - 3400	Medium, Broad	Confirms the -one tautomer.
Aromatic C-H Stretch	3000 - 3100	Medium	
C=O Stretch	1650 - 1680	Strong	Key indicator of the quinolin-4-one form.
Aromatic C=C/C=N Stretch	1450 - 1620	Medium-Strong	Multiple bands expected.
Asymmetric NO ₂ Stretch	1500 - 1550	Strong	Confirms nitro group.
Symmetric NO ₂ Stretch	1330 - 1370	Strong	Confirms nitro group.
C-Cl Stretch	700 - 800	Medium	In the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

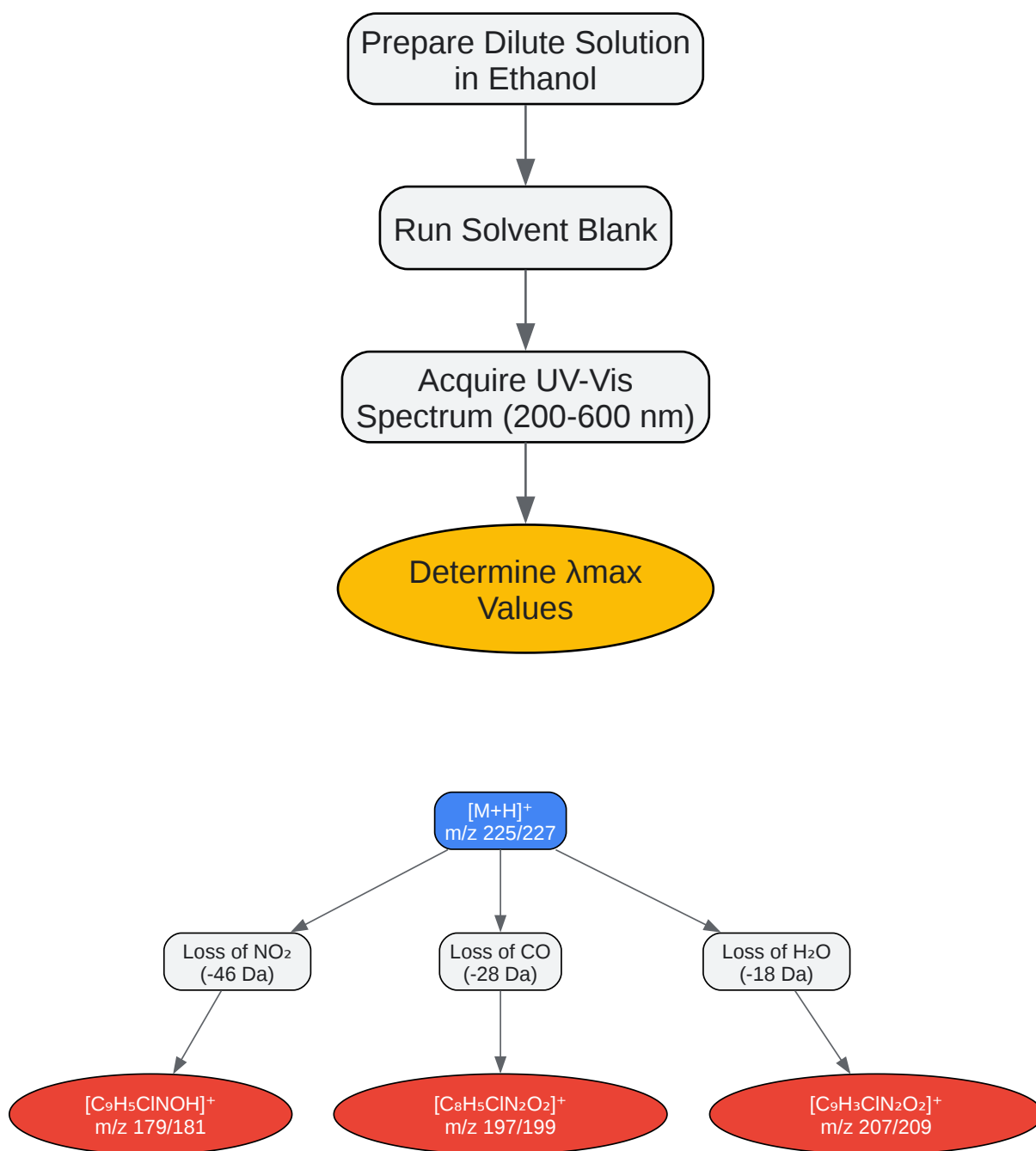
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing valuable information about its conjugated π -electron system.^[10]

Expertise in Action: Causality behind Experimental Choices

The highly conjugated heterocyclic system of **6-Chloro-3-nitroquinolin-4-ol** is expected to show strong absorbance in the UV-Vis region. The choice of solvent (e.g., ethanol, methanol, or acetonitrile) is important as solvent polarity can influence the position of absorption maxima (λ_{max}), a phenomenon known as solvatochromism.^[10] The analysis is performed on a dilute solution of known concentration to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

Experimental Protocol: UV-Vis Analysis

- **Solution Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol). Perform serial dilutions to obtain a final concentration in the low $\mu\text{g/mL}$ range.
- **Blank Correction:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- **Spectrum Acquisition:** Replace the blank with the sample solution in a matched quartz cuvette and scan the absorbance from approximately 200 to 600 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).



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Caption: Plausible ESI-MS/MS fragmentation pathways for **6-Chloro-3-nitroquinolin-4-ol**.

Predicted Mass Spectrometry Data

Ion	Predicted m/z (for ³⁵ Cl)	Notes
[M+H] ⁺	225.00	Protonated molecular ion. Shows a characteristic 3:1 isotopic peak at m/z 227.
[M+H - H ₂ O] ⁺	207.00	Loss of water, possible from the quinolone structure.
[M+H - CO] ⁺	197.01	Characteristic loss from the quinolin-4-one ring. [11]
[M+H - NO ₂] ⁺	179.02	Loss of the nitro group.

Conclusion: A Self-Validating Approach to Structural Confirmation

The spectroscopic characterization of **6-Chloro-3-nitroquinolin-4-ol** requires a multi-faceted yet logical approach. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy defines the atom-to-atom connectivity, IR spectroscopy confirms the presence of key functional groups indicative of the quinolin-4-one tautomer, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and mass spectrometry validates the molecular weight, elemental formula, and provides structural confirmation through fragmentation. Together, these methods form a robust, self-validating system that ensures the unequivocal identification and purity assessment of the title compound, a critical step for its advancement in research and drug development pipelines.

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